molecular formula C8H6ClNO2S2 B8729200 5-Chloro-2-(methylsulfonyl)benzo[d]thiazole

5-Chloro-2-(methylsulfonyl)benzo[d]thiazole

Cat. No.: B8729200
M. Wt: 247.7 g/mol
InChI Key: GRNXYJLLHZIBDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(methylsulfonyl)benzo[d]thiazole is a useful research compound. Its molecular formula is C8H6ClNO2S2 and its molecular weight is 247.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H6ClNO2S2

Molecular Weight

247.7 g/mol

IUPAC Name

5-chloro-2-methylsulfonyl-1,3-benzothiazole

InChI

InChI=1S/C8H6ClNO2S2/c1-14(11,12)8-10-6-4-5(9)2-3-7(6)13-8/h2-4H,1H3

InChI Key

GRNXYJLLHZIBDR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC2=C(S1)C=CC(=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1.80 g (8.34 mmols) of 5-chloro-2-methylthiobenzothiazole, 1.80 g (11.39 mmols) of potassium permanganate and 45 ml of 50% aqueous acetic acid solution was stirred at room temperature for an hour. After the reaction, a 30.0 to 35.5% aqueous hydrogen peroxide solution was dropwise added to the mixture with stirring under ice cooling until to be colorless. An aqueous sodium thiosulfate was added to the mixture followed by extraction of the solution with chloroform. The chloroform layer was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure to afford 2.05 g (yield: 100%) of 5-chloro-2-methanesulfonylbenzothiazole. A mixture of 1.64 g (6.62 mmols) of the above compound, 2.57 g (9.91 mmols) of Compound b obtained in Reference Example 2 and 40 ml of acetonitrile was heated under reflux for 20 hours. The mixture was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (eluent: chloroform/methanol =100/1).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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